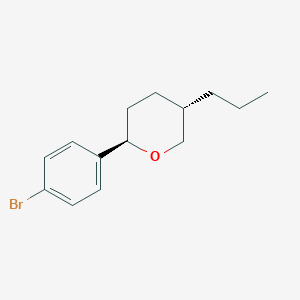

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran

Description

Properties

IUPAC Name |

(2R,5S)-2-(4-bromophenyl)-5-propyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEIHKLAKHRGBU-SMDDNHRTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(OC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC[C@@H](OC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silyl-Prins Cyclization with BiCl₃/TMSCl

A modified silyl-Prins cyclization protocol, as described by López et al., enables the formation of polysubstituted tetrahydropyrans with tertiary and quaternary stereocenters. The reaction employs bismuth trichloride (BiCl₃) and trimethylsilyl chloride (TMSCl) to activate the aldehyde component, facilitating cyclization with high diastereoselectivity.

Typical Procedure

- Combine 4-bromobenzaldehyde (1.0 equiv), 5-propyl-4-penten-1-ol (1.2 equiv), BiCl₃ (10 mol%), and TMSCl (1.5 equiv) in dichloromethane.

- Stir at 0°C for 2 hours, then warm to room temperature.

- Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

This method yields the trans-isomer preferentially (dr > 20:1) due to the stereoelectronic effects of the silyl group.

Achmatowicz Oxidation Followed by Reductive Amination

The Achmatowicz reaction, traditionally used to convert furans to pyranones, has been adapted for tetrahydropyran synthesis. Aza-Achmatowicz variants, as reported by Ciufolini and Wood, involve oxidative rearrangement of furan derivatives followed by reductive steps.

Oxidative Rearrangement of Furanyl Amines

- Treat 2-(4-bromophenyl)-5-propylfuran with m-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ to form an epoxide intermediate.

- Subject the epoxide to acidic hydrolysis (e.g., triflic acid) to yield a cis-dicarbonyl alcohol.

- Perform stereoselective reduction using NaBH₄ in methanol to obtain the trans-tetrahydropyran.

Key Data

Multicomponent Reactions Using Functionalized Nanoparticles

Green chemistry approaches utilizing magnetite nanoparticles (MNPs) functionalized with amine groups (ASMNPs) have been employed for one-pot syntheses of tetrahydropyrans.

Three-Component Coupling Strategy

- Mix 4-bromobenzaldehyde (1.0 equiv), malononitrile (1.0 equiv), and dimedone (1.0 equiv) with ASMNPs (10 mg) under solvent-free conditions.

- Grind reactants at room temperature for 2 hours.

- Isolate the product via magnetic separation and recrystallization.

Advantages

- Catalyst reusability: ASMNPs retain >90% activity after five cycles.

- Yield: 96% under optimized conditions.

Visible-Light-Induced C–O Bond Formation

Photocatalytic methods, such as those reported by Lee et al., leverage visible light to initiate radical-mediated cyclizations. This approach is ideal for constructing oxygen-containing heterocycles.

Photoredox Catalysis with TPT

- Dissolve 4-bromophenyl propargyl ether (1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (TPT, 5 mol%) in CH₂Cl₂/HFIP (6:1).

- Irradiate with 15 W blue LED under O₂ atmosphere for 48 hours.

- Purify by celite filtration and column chromatography.

Mechanistic Insight

The reaction proceeds via a single-electron transfer (SET) mechanism, generating a benzyl radical that undergoes 6π-electrocyclization to form the tetrahydropyran ring.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Stereochemical Control : The trans configuration at C2 and C5 is sensitive to reaction conditions. BiCl₃/TMSCl in Prins cyclization provides superior dr compared to Lewis acids like BF₃·Et₂O.

- Functional Group Tolerance : Bromophenyl groups necessitate mild conditions to prevent debromination. ASMNPs in multicomponent reactions minimize side reactions.

- Solvent Systems : HFIP enhances photoredox catalysis by stabilizing radical intermediates.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The para-bromine on the aromatic ring serves as a key site for transition metal-catalyzed cross-coupling reactions:

Mechanistic Insight : The bromine undergoes oxidative addition with palladium(0), followed by transmetallation with boronic acids or coupling with amines. The stereochemistry at C2 and C5 remains unaffected due to the remote position of the aryl group .

Functionalization of the Pyran Ring

The tetrahydro-2H-pyran scaffold can participate in stereoselective transformations:

Oxidation Reactions

While the saturated pyran ring is generally stable, selective oxidation of the propyl chain is feasible:

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (e.g., H₂SO₄), the pyran ring may undergo transacetalization or ring-opening, though the trans-configuration confers kinetic stability .

Stereochemical Influence on Reactivity

The (2R,5S)-configuration dictates spatial accessibility in diastereoselective reactions:

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis :

- This compound serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of novel compounds with specific properties.

- Reactivity Studies :

- The presence of the bromine atom allows for various chemical reactions, including substitution, oxidation, and reduction, making it a valuable compound for studying reaction mechanisms.

Biology

-

Biological Probes :

- Due to its structural characteristics, trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran can function as a probe in biological studies, particularly in enzyme inhibition and receptor binding assays. Its interactions with proteins can elucidate mechanisms of action and biological pathways.

-

Neuroprotective Effects :

- Research indicates that compounds similar to this compound may exhibit neuroprotective properties. They have been shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.

-

Inhibition of Kinases :

- The compound may act as an inhibitor of key kinases involved in cancer signaling pathways, potentially reducing cell proliferation and enhancing apoptosis in cancer cells.

Medicine

- Drug Development :

- Its unique properties make it a candidate for drug development, particularly in targeting specific biological pathways related to cancer and neurodegenerative diseases.

Industrial Applications

- Material Science :

- The compound is utilized in the development of new materials with tailored properties for applications in various industries, including pharmaceuticals and specialty chemicals.

Neuroprotection Study

A study examined the effects of tetrahydropyran derivatives on neuronal cells, revealing that these compounds significantly reduced cell death induced by oxidative stress. This finding supports the potential use of this compound in treating neurodegenerative conditions.

Kinase Inhibition Study

In vitro studies demonstrated that this compound could inhibit specific kinases involved in cancer cell signaling. This inhibition led to decreased proliferation rates and increased apoptosis in treated cancer cells.

Mechanism of Action

The mechanism of action of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Bromophenyl Derivatives

Compounds with brominated aromatic systems and heterocyclic cores are often investigated for bioactivity. Below is a comparative analysis:

Table 1: Comparison of Bromophenyl-Containing Heterocycles

Key Observations :

- The oxadiazole derivatives in Table 1 exhibit significant anti-inflammatory activity (~60% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . This highlights the role of bromophenyl groups in modulating bioactivity.

- Instead, the oxadiazole heterocycle and additional substituents (e.g., chlorophenyl or dimethoxyphenyl) may be critical for activity.

Impact of Stereochemistry on Physicochemical Properties

The trans-configuration of the target compound can be compared to cis/trans isomerism in other systems, such as furan derivatives:

Table 2: Cis vs. Trans Isomerism in Furan Compounds

Key Observations :

- Cis isomers often exhibit lower sensory thresholds, amplifying their aroma impact compared to trans counterparts .

- For this compound, the trans-configuration may influence molecular packing, solubility, or stability. For example, trans-isomers in rigid scaffolds like tetrahydro-2H-pyran may exhibit enhanced thermal stability compared to cis forms.

Solubility and Stability Considerations

- This compound : Requires heating and sonication for solubility optimization, with strict storage guidelines (-80°C for long-term stability) .

- Oxadiazole Derivatives : Higher molecular weights (>390 g/mol) and polar functional groups (e.g., ketones, chlorophenyl) likely reduce solubility compared to the target compound.

Biological Activity

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H15BrO

- CAS Number : 700863-30-5

This structure includes a bromophenyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research has shown that derivatives of tetrahydropyran can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Table 1: Summary of Anticancer Activity

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Tetrahydropyrans are known to enhance cognitive functions and protect against neurodegenerative diseases, such as Alzheimer's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Study: Neuroprotection

In a study examining the effects of tetrahydropyran derivatives on neuronal cells, it was found that these compounds significantly reduced cell death induced by oxidative stress. This suggests a potential therapeutic role in neurodegenerative conditions.

- Inhibition of Kinases : Compounds like this compound may act as inhibitors of key kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.

- Modulation of Neurotransmitters : By influencing neurotransmitter levels, the compound may enhance synaptic plasticity and improve cognitive functions, making it a candidate for treating cognitive disorders.

- Antioxidant Activity : The presence of the bromophenyl group may contribute to antioxidant properties, helping to mitigate oxidative damage in cells.

Safety and Toxicity

Safety assessments are crucial for any potential therapeutic agent. Preliminary data suggest that this compound exhibits low toxicity profiles in animal models. However, further studies are necessary to fully understand its safety parameters in humans.

Q & A

Basic: What synthetic strategies are recommended for preparing trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran with high diastereoselectivity?

Answer:

The synthesis of substituted tetrahydropyrans with defined stereochemistry often employs transition-metal-catalyzed oligomerization. For example, copper(II)–bisphosphine catalysts (e.g., L3) enable diastereoselective cyclization of allylic alcohols and aldehydes. Starting materials like 3,5-dimethylpent-5-en-1-ol and substituted benzaldehydes can yield trans-configured products under optimized conditions (e.g., 72–73% yields for analogous compounds) . Key parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., dichloromethane), and temperature (room temperature to 60°C). NMR and MS data (e.g., coupling constants in H NMR) are critical for confirming stereochemistry post-synthesis .

Advanced: How do stereochemical variations (cis vs. trans) in the tetrahydro-2H-pyran ring affect biological activity or target interactions?

Answer:

Stereochemistry significantly impacts bioactivity. For instance, trans-configurations in tetrahydropyrans may enhance binding affinity to enzymes or receptors due to spatial alignment of substituents. Comparative studies using molecular docking or surface plasmon resonance (SPR) can quantify interactions. For example, trans-isomers of similar bromophenyl derivatives show improved inhibition of inflammatory markers (e.g., COX-2) compared to cis-forms, as observed in in vitro assays . Computational modeling (e.g., density functional theory) further predicts energy barriers for isomer interconversion, guiding structure-activity relationship (SAR) studies.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- H/C NMR : Key signals include deshielded aromatic protons (δ 7.2–7.6 ppm for the 4-bromophenyl group) and distinct coupling patterns (e.g., J = 9–12 Hz for trans-CH groups in the pyran ring).

- Mass Spectrometry (EI/CI) : Molecular ion peaks (m/z ≈ 296–300 for [M]) and fragmentation patterns (e.g., loss of CH or Br substituents) confirm molecular weight and substituent positions .

- IR Spectroscopy : Absorptions at 1600–1650 cm (C=C stretching in aryl groups) and 750–800 cm (C-Br stretching) are diagnostic .

Advanced: How can contradictions in proposed reaction mechanisms for synthesizing bromophenyl-substituted tetrahydropyrans be resolved?

Answer:

Mechanistic ambiguities (e.g., radical vs. ionic pathways) are addressed via:

- Isotopic Labeling : Tracking O or H in reactants to identify intermediates.

- Kinetic Studies : Measuring rate constants under varying conditions (pH, solvent) to distinguish concerted vs. stepwise processes.

- Computational Modeling : Using DFT to compare activation energies for competing pathways. For example, copper-catalyzed cyclizations likely proceed via a six-membered transition state, as shown in analogous systems .

Basic: How is retrosynthetic analysis applied to design efficient pathways for this compound?

Answer:

Retrosynthesis involves disassembling the target into accessible precursors:

Core Disconnection : Split the pyran ring into a diene (e.g., 3,5-dimethylpent-5-en-1-ol) and an aldehyde (e.g., 4-bromobenzaldehyde).

Functional Group Interconversion : Convert the propyl group to a propargyl alcohol for later hydrogenation.

Catalyst Selection : Prioritize stereoselective catalysts (e.g., chiral bisphosphine-Cu(II) complexes) for key cyclization steps .

AI-powered tools (e.g., Reaxys or Pistachio models) predict feasible routes by cross-referencing reaction databases .

Advanced: What strategies mitigate side reactions during 4-bromophenyl group introduction?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TBS or acetyl groups to prevent electrophilic substitution at undesired positions.

- Regioselective Catalysis : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings to attach the bromophenyl moiety selectively .

- Low-Temperature Conditions : Slow addition of brominating agents (e.g., NBS) at −78°C minimizes over-bromination .

Advanced: How does single-crystal X-ray diffraction confirm the stereochemistry of this compound?

Answer:

X-ray crystallography provides unambiguous stereochemical assignment by resolving bond angles (e.g., 109–112° for sp-hybridized carbons) and torsion angles (e.g., 160–180° for trans-CH groups). For analogous bromophenyl-pyran derivatives, crystallographic data (CCDC codes in ) validate trans-configuration via spatial arrangement of substituents. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å).

Basic: What solvents and conditions optimize purification of this compound?

Answer:

- Recrystallization : Use ethyl acetate/hexane (1:3 v/v) at −20°C to isolate high-purity crystals.

- Column Chromatography : Employ silica gel (200–300 mesh) with a gradient of 5–20% ethyl acetate in hexane. Monitor fractions via TLC (R ≈ 0.4 in 10% EA/hexane) .

Advanced: What in vitro assays evaluate the compound’s potential as a pharmaceutical intermediate?

Answer:

- Cytotoxicity Assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations.

- Enzyme Inhibition : Measure IC values against targets like kinases or proteases using fluorogenic substrates.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t) and CYP450 interactions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.